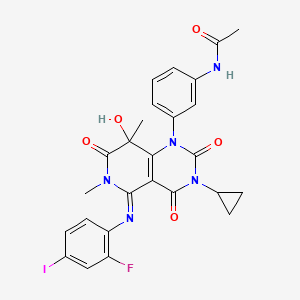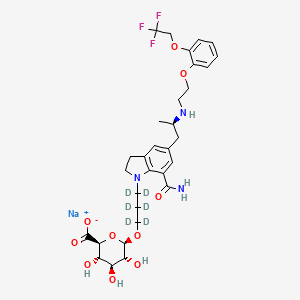
Silodosin-d6 beta-D-Glucuronide Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silodosin-d6 beta-D-Glucuronide Sodium Salt is a deuterated metabolite of Silodosin, an alpha-1 adrenergic receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Silodosin. It is formed through the glucuronidation of Silodosin by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT2B7 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silodosin-d6 beta-D-Glucuronide Sodium Salt involves several steps:
Deuteration of Silodosin: Silodosin is first deuterated to produce Silodosin-d6. This involves the replacement of hydrogen atoms with deuterium.
Glucuronidation: The deuterated Silodosin undergoes glucuronidation, a process where a glucuronic acid moiety is added to the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale deuteration: Using deuterium gas or deuterated solvents to replace hydrogen atoms in Silodosin.
Enzymatic glucuronidation: Employing bioreactors with immobilized UGT2B7 enzymes to facilitate the glucuronidation process.
化学反应分析
Types of Reactions
Silodosin-d6 beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, Silodosin-d6.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized metabolites of this compound.
Reduction: Silodosin-d6 and its reduced forms.
Substitution: Various substituted derivatives depending on the functional groups introduced.
科学研究应用
Silodosin-d6 beta-D-Glucuronide Sodium Salt has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Silodosin.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of Silodosin.
Drug Development: Assists in the development of new drugs by providing insights into the metabolism and pharmacokinetics of Silodosin.
Biological Research: Used in studies related to alpha-1 adrenergic receptors and their role in various physiological processes.
作用机制
Silodosin-d6 beta-D-Glucuronide Sodium Salt exerts its effects by interacting with alpha-1 adrenergic receptors. These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra. By binding to these receptors, the compound helps in relaxing the smooth muscles, thereby improving urinary symptoms and alleviating bladder outlet obstruction .
相似化合物的比较
Similar Compounds
Silodosin: The parent compound, an alpha-1 adrenergic receptor antagonist.
Silodosin-d4 beta-D-Glucuronide Sodium Salt: Another deuterated metabolite of Silodosin with similar properties.
Silodosin Glucuronide Sodium Salt: The non-deuterated form of the compound.
Uniqueness
Silodosin-d6 beta-D-Glucuronide Sodium Salt is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms makes the compound more stable and allows for precise tracking in metabolic studies.
属性
分子式 |
C31H39F3N3NaO10 |
|---|---|
分子量 |
699.7 g/mol |
IUPAC 名称 |
sodium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]-1,1,2,2,3,3-hexadeuteriopropoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H40F3N3O10.Na/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1/i4D2,9D2,11D2; |
InChI 键 |
SSXDGVSHJRFUEJ-CVFGIIBWSA-M |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC2=C1C(=CC(=C2)C[C@@H](C)NCCOC3=CC=CC=C3OCC(F)(F)F)C(=O)N)C([2H])([2H])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+] |
规范 SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


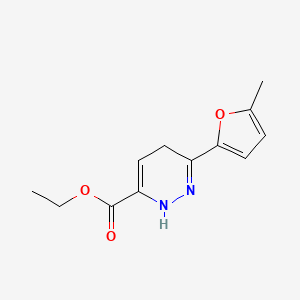
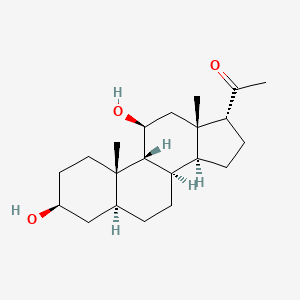

![tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate](/img/structure/B13851530.png)

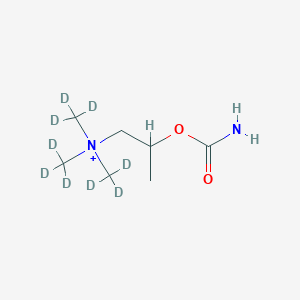
![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
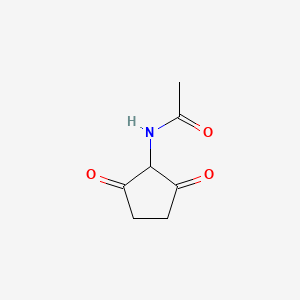

![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)

![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)

